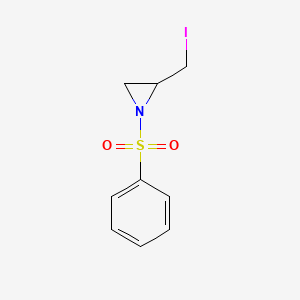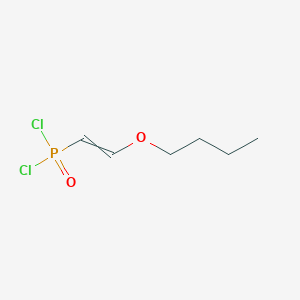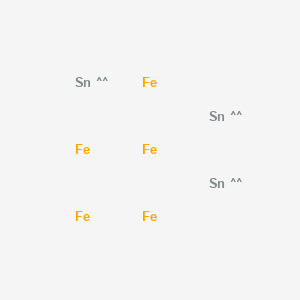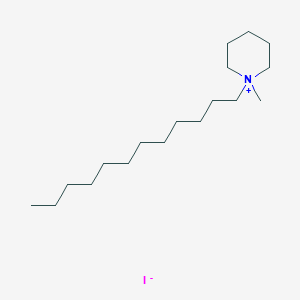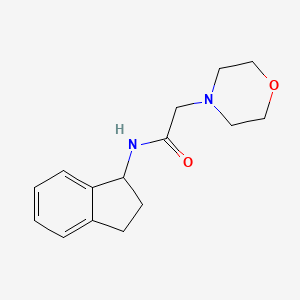![molecular formula C12H9N3O5 B14724989 3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 6370-36-1](/img/structure/B14724989.png)
3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product, with stringent quality control measures in place to monitor the reaction parameters and product specifications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of substituted aromatic compounds.
Scientific Research Applications
3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and ability to form complexes with metal ions or other biomolecules. These interactions can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of oxidative stress, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone
- 2,2′-[(4-Hydroxy-3-nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
- 3-Hydroxy-4-nitrobenzaldehyde
Uniqueness
Compared to similar compounds, 3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications, offering distinct reactivity and potential biological activities.
Properties
CAS No. |
6370-36-1 |
|---|---|
Molecular Formula |
C12H9N3O5 |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
4-[(2-hydroxy-5-nitrophenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H9N3O5/c16-8-2-3-9(12(18)6-8)13-14-10-5-7(15(19)20)1-4-11(10)17/h1-6,16-18H |
InChI Key |
DCLJIXXOBAYCCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


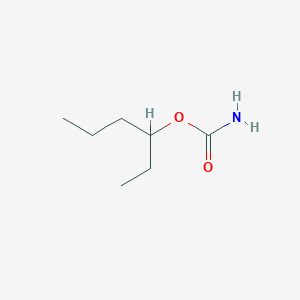
![(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14724908.png)

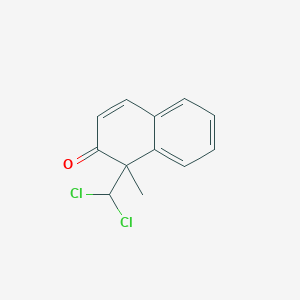


![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)

